

# Application Notes and Protocols for PIS1-lacZ Reporter Expression Studies

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## Compound of Interest

Compound Name: *Pis1*

Cat. No.: *B1576851*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The **PIS1** gene in *Saccharomyces cerevisiae* is an essential gene that encodes phosphatidylinositol (PI) synthase, the enzyme responsible for the final step in the de novo synthesis of phosphatidylinositol.[1] PI is a crucial phospholipid, not only as a structural component of cellular membranes but also as a precursor for various signaling molecules like phosphoinositides, sphingolipids, and inositol polyphosphates.[1][2] These molecules are integral to a wide range of cellular processes, including signal transduction, mRNA export, and vesicle trafficking.[1]

Unlike many other phospholipid biosynthetic genes in yeast, **PIS1** expression is not regulated by inositol and choline.[1] Instead, its transcription is modulated by factors such as carbon source, oxygen levels, and zinc availability.[2][3] Given its essential nature, the regulation of **PIS1** is modest but has significant effects on phospholipid metabolism and cell cycle progression.[1]

The **PIS1-lacZ** reporter system is a powerful tool for studying the regulation of **PIS1** gene expression. This system utilizes a fusion construct where the promoter region of the **PIS1** gene is linked to the lacZ gene from *Escherichia coli*, which encodes the enzyme  $\beta$ -galactosidase. By measuring the activity of  $\beta$ -galactosidase, researchers can quantitatively assess the transcriptional activity of the **PIS1** promoter under various genetic and environmental

conditions. This application note provides detailed protocols and data for utilizing the **PIS1-lacZ** reporter in expression studies.

## Data Presentation

### Quantitative Analysis of PIS1-lacZ Expression

The following tables summarize data from studies that have used the **PIS1-lacZ** reporter to investigate the effects of different carbon sources and genetic mutations on **PIS1** promoter activity.

Table 1: Effect of Carbon Source on **PIS1-lacZ** Expression

Carbon Source (and concentration)	Relative $\beta$ -galactosidase Activity (%)	Reference
2% Glucose	100 (Normalized)	<a href="#">[1]</a>
3% Glycerol	Repressed	<a href="#">[1]</a>
0.1% Oleic Acid	Unaffected	<a href="#">[1]</a>

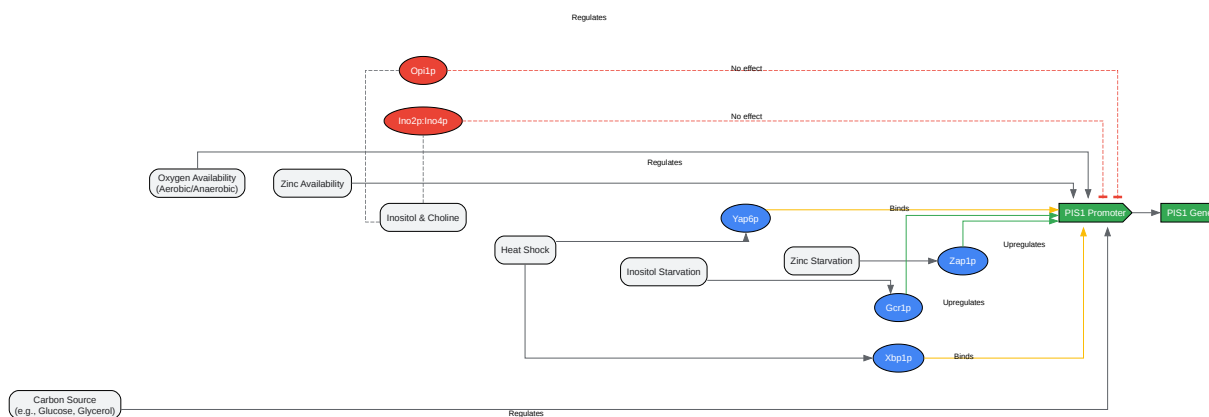
Table 2: Effect of Gene Deletions on **PIS1-lacZ** Expression

Mutant Strain (Gene Deletion)	Change in $\beta$ -galactosidase Activity	Reference
pex3 $\Delta$	Elevated in 3% glycerol	<a href="#">[1]</a>
pex4 $\Delta$	Elevated in 3% glycerol	<a href="#">[1]</a>
pex22 $\Delta$	Elevated in 3% glycerol	<a href="#">[1]</a>
bas1 $\Delta$	Increased 34%	<a href="#">[1]</a>
pho4 $\Delta$	Decreased 53%	<a href="#">[1]</a>
swi5 $\Delta$	Decreased 34%	<a href="#">[1]</a>

## Signaling Pathways and Experimental Workflow

## PIS1 Regulatory Pathway

The regulation of **PIS1** expression is complex and involves multiple transcription factors and cellular conditions. The following diagram illustrates the known regulatory inputs for the **PIS1** gene.

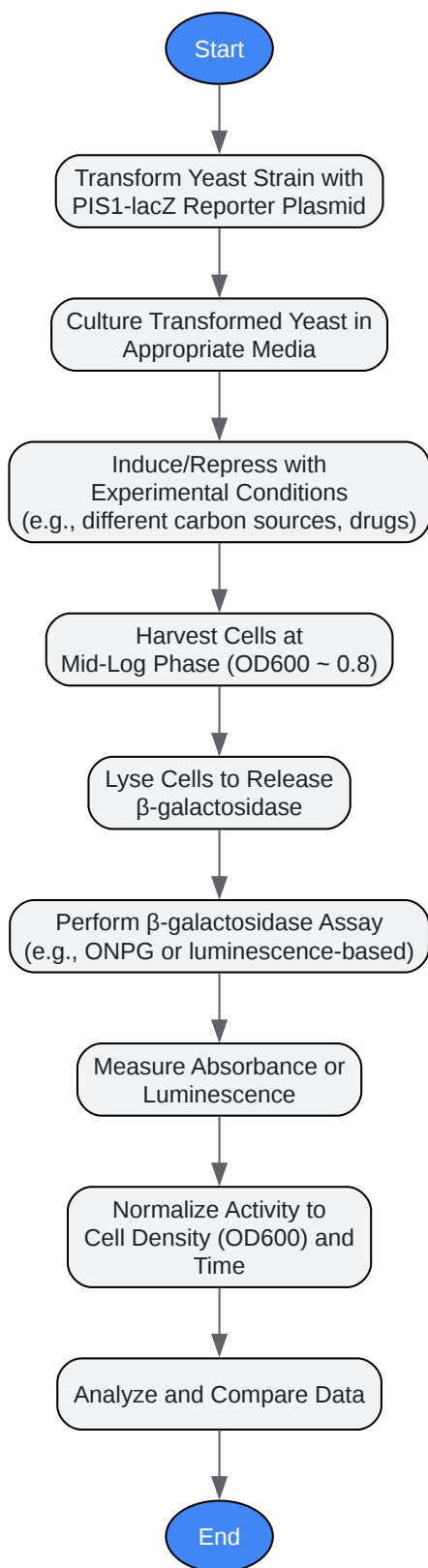


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Caption: Regulatory inputs for **PIS1** gene expression.

## Experimental Workflow for **PIS1-lacZ** Reporter Assay

The following diagram outlines the major steps involved in performing a **PIS1-lacZ** reporter assay to measure gene expression.



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Caption: Experimental workflow for a **PIS1-lacZ** reporter assay.

## Experimental Protocols

### Protocol 1: Transformation of Yeast with **PIS1-lacZ** Reporter Plasmid

This protocol describes the transformation of *Saccharomyces cerevisiae* with a plasmid containing the **PIS1-lacZ** reporter construct using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

#### Materials:

- Yeast strain of interest
- **PIS1-lacZ** reporter plasmid (e.g., pMA107 containing 629 bp of the **PIS1** gene promoter)[[1](#)]
- YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
- Selective medium (e.g., Ura- dropout medium for a URA3-marked plasmid)
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Lithium acetate (LiAc) solution (0.1 M, sterile)
- Single-stranded carrier DNA (e.g., salmon sperm DNA)
- Polyethylene glycol (PEG) solution (50% w/v)
- Sterile water

#### Procedure:

- Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking (250 rpm).
- The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.
- Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.
- Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

- Wash the cell pellet with 25 mL of sterile water and centrifuge again.
- Resuspend the cells in 1 mL of 0.1 M LiAc and incubate for 15 minutes at room temperature.
- Prepare the transformation mix in a microfuge tube:
  - 240 µL of 50% PEG
  - 36 µL of 1.0 M LiAc
  - 25 µL of single-stranded carrier DNA (boiled for 5 minutes and chilled on ice immediately before use)
  - 1-5 µg of **PIS1**-lacZ plasmid DNA
  - 50 µL of competent yeast cells
- Vortex the mixture thoroughly and incubate at 30°C for 30 minutes.
- Heat shock the cells at 42°C for 15-20 minutes.
- Pellet the cells by centrifugation at 8,000 x g for 1 minute.
- Remove the supernatant and resuspend the cell pellet in 100 µL of sterile water.
- Plate the cell suspension onto selective agar plates.
- Incubate the plates at 30°C for 2-4 days until colonies appear.

## Protocol 2: $\beta$ -Galactosidase Liquid Assay (ONPG Method)

This protocol provides a method for the quantitative measurement of  $\beta$ -galactosidase activity from liquid yeast cultures.

Materials:

- Yeast strain transformed with **PIS1**-lacZ reporter

- Appropriate growth medium (e.g., selective medium with desired carbon source)
- Z buffer (60 mM Na<sub>2</sub>HPO<sub>4</sub>, 40 mM NaH<sub>2</sub>PO<sub>4</sub>, 10 mM KCl, 1 mM MgSO<sub>4</sub>, 50 mM β-mercaptoethanol, pH 7.0)
- ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z buffer)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) solution (1 M)
- Chloroform
- SDS solution (0.1%)
- Spectrophotometer

Procedure:

- Grow a starter culture of the transformed yeast strain overnight in selective medium.[\[4\]](#)
- Inoculate 5 mL of fresh medium with the starter culture to an initial OD<sub>600</sub> of ~0.2.
- Grow the cultures at 30°C with shaking to an OD<sub>600</sub> of 0.5-0.8.[\[5\]](#)
- Record the final OD<sub>600</sub> of the culture.
- Transfer 1 mL of the culture to a microfuge tube and pellet the cells by centrifugation.
- Wash the cells with 1 mL of Z buffer and resuspend in 1 mL of Z buffer.
- To permeabilize the cells, add 50 μL of chloroform and 50 μL of 0.1% SDS. Vortex for 30 seconds.
- Equilibrate the tubes at 28°C for 5 minutes.
- Start the reaction by adding 200 μL of ONPG solution (4 mg/mL). Vortex briefly and start a timer.
- Incubate the reaction at 28°C until a faint yellow color develops.



- Stop the reaction by adding 500  $\mu$ L of 1 M  $\text{Na}_2\text{CO}_3$ .
- Pellet the cell debris by centrifugation at 13,000 x g for 5 minutes.
- Transfer the supernatant to a clean cuvette and measure the absorbance at 420 nm ( $A_{420}$ ).
- Calculate  $\beta$ -galactosidase activity using the following formula:  $\text{Miller Units} = (1000 * A_{420}) / (t * V * \text{OD}_{600})$  where:
  - t = reaction time in minutes
  - V = volume of culture used in mL (in this case, 1 mL)
  - $\text{OD}_{600}$  = absorbance of the culture at 600 nm

## Protocol 3: High-Throughput $\beta$ -Galactosidase Luminescence Assay

For screening larger numbers of samples, a luminescence-based assay offers higher sensitivity and a streamlined workflow.<sup>[6][7]</sup>

### Materials:

- Yeast strains transformed with **PIS1-lacZ** reporter grown in a 96-well or 384-well plate format
- Commercial luminescent  $\beta$ -galactosidase assay kit (e.g., Beta-Glo® Assay System)<sup>[7]</sup>
- Luminometer

### Procedure:

- Grow yeast cultures in a multi-well plate overnight.<sup>[6]</sup>
- The following day, dilute the cultures into fresh media in a new plate and grow to the desired optical density.
- Prepare the  $\beta$ -galactosidase reagent according to the manufacturer's instructions.

- Add an equal volume of the reagent to each well of the yeast culture plate.
- Incubate at room temperature for the time specified by the manufacturer (typically 30-60 minutes) to allow for cell lysis and the enzymatic reaction.
- Measure the luminescence using a plate-reading luminometer.
- Normalize the relative light units (RLU) to cell density if significant growth differences are observed between samples.

## Conclusion

The **PIS1**-lacZ reporter system is a versatile and robust tool for investigating the transcriptional regulation of the essential **PIS1** gene in *Saccharomyces cerevisiae*. The provided protocols offer both traditional and high-throughput methods for quantifying promoter activity, enabling detailed studies of the genetic and environmental factors that influence phosphatidylinositol metabolism. The summarized data and pathway diagrams serve as a valuable resource for designing and interpreting experiments in this area of research.

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